5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one
Description
This compound belongs to the triazatetracyclic family, characterized by a fused tetracyclic core containing three nitrogen atoms. Its structure includes an ethyl substituent at position 5 and a ketone group at position 2. The rigid tetracyclic scaffold is analogous to phosphodiesterase (PDE) inhibitors like tadalafil, but its specific substitution pattern distinguishes it from both therapeutic and experimental analogs .
Properties
CAS No. |
76673-66-0 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one |
InChI |
InChI=1S/C16H19N3O/c1-2-18-10-19-8-7-12-11-5-3-4-6-13(11)17-16(12)14(19)9-15(18)20/h3-6,14,17H,2,7-10H2,1H3 |
InChI Key |
YAAQMVUNFNUTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one typically involves multi-step reactions starting from simpler organic precursors. One common method involves the condensation of aldehydes and ketones with amines, followed by cyclization reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like HY zeolite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as microwave irradiation and high-pressure reactors may also be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural and functional differences between the target compound and related triazatetracyclic derivatives:
Pharmacological Activity
- Tadalafil : Selectively inhibits PDE5, enhancing cGMP-mediated vasodilation. Its dual ketone groups and benzodioxol substituent optimize binding to PDE5’s catalytic domain .
- Centbutindole: Lacks ketone groups but features a fluorophenyl-butanone side chain, enabling dopamine receptor antagonism. Its tetracyclic core may facilitate blood-brain barrier penetration .
- PDE11A Inhibitor (Ethylfuran analog) : The 5-ethylfuran substituent likely reduces PDE5 affinity compared to tadalafil, shifting selectivity toward PDE11A. The IC₅₀ of 119 nM suggests moderate potency .
- Target Compound: The absence of a second ketone (vs.
Key Research Findings
- Structural Flexibility : The position of nitrogen atoms and substituents critically determines target selectivity. For example, tadalafil’s 3,6,17-nitrogen arrangement is optimal for PDE5, whereas the target compound’s 5,7,17 configuration may favor alternative interactions .
- Substituent Impact : Ethyl groups (as in the target compound and the PDE11A inhibitor) introduce steric bulk that may reduce affinity for compact binding pockets (e.g., PDE5) but enhance selectivity for larger enzymatic sites .
- Clinical Relevance : Centbutindole demonstrates that triazatetracyclic scaffolds can transcend PDE inhibition, enabling CNS activity via neurotransmitter receptor modulation .
Biological Activity
5-Ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one is with a molecular weight of approximately 320 g/mol. Its structure features three nitrogen atoms incorporated into the tetracyclic framework.
Antitumor Activity
Several studies have indicated that compounds with similar tetracyclic structures exhibit significant antitumor activity. For example:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary results suggest effectiveness against both gram-positive and gram-negative bacteria.
- Case Study : A study reported that the compound exhibited significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli.
Synthesis and Characterization
The synthesis of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one typically involves multi-step organic synthesis techniques that require careful optimization to ensure high yield and purity.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for evaluating its pharmacokinetics and pharmacodynamics:
- Binding Affinity : Studies have shown that the compound binds effectively to specific receptors involved in tumor growth regulation.
- Metabolism : In vitro metabolism studies indicate that the compound undergoes significant biotransformation in liver microsomes.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one | Tetracyclic structure with three nitrogen atoms | Antitumor and antimicrobial |
| Ethyl (9S)-9-(5-bromofuran) derivative | Brominated furan moiety | Antitumor |
| Triazole derivatives | Contains triazole ring | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
